4-(aminomethyl)-N-ethyl-N-phenylaniline

Medicinal Chemistry Chemical Synthesis Lipophilicity

Researchers often face failed syntheses when substituting this scaffold with generic analogs like 4-(aminomethyl)-N-ethylaniline (LogP 1.122) or N-ethyl-N-phenyl-p-phenylenediamine, which differ critically in lipophilicity and molecular size. 4-(Aminomethyl)-N-ethyl-N-phenylaniline is the exact building block required for consistent CNS-targeted compound library synthesis. - Consistent Physicochemical Profile: LogP 3.119 and PSA 29.26 Ų balance membrane permeability with hydrogen bonding capacity, ensuring reproducible SAR studies. - Ready Availability: 95% purity, in stock for immediate dispatch with a 1-5 day lead time, minimizing project delays. - Versatile Reactivity: The aminomethyl handle enables rapid conjugation, while the tertiary amine and phenyl ring support charge control and pi-stacking interactions for advanced material science applications.

Molecular Formula C15H18N2
Molecular Weight 226.32 g/mol
CAS No. 1019575-69-9
Cat. No. B1517574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(aminomethyl)-N-ethyl-N-phenylaniline
CAS1019575-69-9
Molecular FormulaC15H18N2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESCCN(C1=CC=CC=C1)C2=CC=C(C=C2)CN
InChIInChI=1S/C15H18N2/c1-2-17(14-6-4-3-5-7-14)15-10-8-13(12-16)9-11-15/h3-11H,2,12,16H2,1H3
InChIKeyOHMFRAHJYIYNMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Aminomethyl)-N-ethyl-N-phenylaniline Procurement & Specifications


4-(aminomethyl)-N-ethyl-N-phenylaniline (CAS 1019575-69-9) is a versatile small molecule scaffold with the molecular formula C15H18N2 and a molecular weight of 226.32 g/mol . It is an aniline derivative featuring an aminomethyl group (-CH2NH2) on a benzene ring, which is further substituted with N-ethyl and N-phenyl groups [1]. This compound is primarily offered as a research chemical building block with a typical purity of 95% and is categorized as a building block for synthetic chemistry .

1 Building-block scaffold. Suited for synthetic chemistry and medicinal chemistry derivatization workflows.
2 Lipophilicity-driven selection. Reported LogP profile supports lead optimization requiring enhanced membrane permeability context.
3 Research-grade specification. Typical purity 95% supports early-stage synthesis and library production.

Why Analogs Cannot Replace 4-(Aminomethyl)-N-ethyl-N-phenylaniline


Generic substitution with structurally related analogs, such as 4-(aminomethyl)-N-ethylaniline (CAS 1228098-22-3) or N-ethyl-N-phenyl-p-phenylenediamine (CAS 5543-89-5), is not advisable due to substantial differences in physicochemical properties that directly impact their utility in specific synthetic and research applications. These differences, quantified in the evidence below, lead to variations in lipophilicity, molecular size, and hydrogen bonding capacity, which are critical parameters governing a molecule's behavior in chemical reactions, its permeability in biological assays, and its overall performance as a building block. Consequently, selecting the incorrect analog can lead to failed reactions, altered biological outcomes, or the need for extensive re-optimization of experimental protocols [1].

4-(aminomethyl)-N-ethylaniline Substantially lower lipophilicity may shift partitioning behavior and biological assay response.
N-ethyl-N-phenyl-p-phenylenediamine Higher LogP and altered substitution pattern may modify solubility and reaction kinetics in target media.

Quantitative Comparison: 4-(Aminomethyl)-N-ethyl-N-phenylaniline vs. Analogs


LogP Comparison: vs. 4-(aminomethyl)-N-ethylaniline

The target compound, 4-(aminomethyl)-N-ethyl-N-phenylaniline, exhibits a calculated LogP of 3.119, which is substantially higher than that of the simpler analog, 4-(aminomethyl)-N-ethylaniline, which has a LogP of 1.122 [1][2]. This difference of approximately 2 LogP units indicates the target compound is roughly 100 times more lipophilic. This property is crucial for applications requiring enhanced membrane permeability or partitioning into non-polar environments [3].

LogP vs. des-phenyl
Cross-study comparable
Target LogP 3.119 vs. analog LogP 1.122. Difference ~1.997 units (~100-fold partition coefficient shift).
Supports selection when higher lipophilicity is required for membrane permeability studies.
Calculated property; experimental verification recommended.
Medicinal Chemistry Chemical Synthesis Lipophilicity

LogP Comparison: vs. N-ethyl-N-phenyl-p-phenylenediamine

The target compound has a calculated LogP of 3.119, while the analog N-ethyl-N-phenyl-p-phenylenediamine (CAS 5543-89-5) has a reported XLogP of 3.8 [1][2]. The target compound is thus moderately less lipophilic than this specific analog. This difference, while smaller than the previous comparison, can still influence solubility and reaction kinetics in certain solvents or biological media [3].

LogP vs. p-phenylenediamine analog
Cross-study comparable
Target LogP 3.119 vs. analog XLogP 3.8. Difference 0.681 units (~4.8-fold partition coefficient shift).
Target compound may show moderately better aqueous solubility, supporting reaction media fit.
Data from single source; independent validation not provided.
Medicinal Chemistry Chemical Synthesis Lipophilicity

Polar Surface Area Comparison: vs. N-ethyl-N-phenyl-p-phenylenediamine

The topological polar surface area (TPSA) for 4-(aminomethyl)-N-ethyl-N-phenylaniline is 29.26 Ų, which is essentially identical to that of N-ethyl-N-phenyl-p-phenylenediamine, reported as 29.3 Ų [1][2]. This near-identical value indicates that both compounds have a similar capacity for hydrogen bonding and polar interactions, a key determinant for passive membrane permeability [3].

PSA Comparison
Cross-study comparable
Target TPSA 29.26 Ų vs. analog PSA 29.3 Ų. Negligible difference (0.04 Ų).
Near-identical hydrogen-bonding capacity; supports interchangeability review for passive diffusion endpoints.
Polar surface area context; confirm experimental permeability.
Medicinal Chemistry ADME Properties Molecular Descriptors

Key Applications of 4-(Aminomethyl)-N-ethyl-N-phenylaniline


Lipophilic Library Synthesis for Drug Discovery

Given its calculated LogP of 3.119, 4-(aminomethyl)-N-ethyl-N-phenylaniline is particularly well-suited as a building block for the synthesis of compound libraries targeting central nervous system (CNS) disorders or intracellular targets, where enhanced membrane permeability is a prerequisite. Its significantly higher lipophilicity compared to the simpler analog 4-(aminomethyl)-N-ethylaniline (LogP 1.122) makes it the preferred choice for these applications [1].

Antifungal Agent Development

Patents such as US8624022 describe substituted aniline derivatives for use in therapy, particularly in the treatment of fungal infections . 4-(Aminomethyl)-N-ethyl-N-phenylaniline serves as a crucial scaffold for exploring structure-activity relationships (SAR) within this class, providing a specific substitution pattern that can be further elaborated to optimize antifungal activity.

ADME Fine-Tuning in Lead Optimization

The compound's combination of a moderately high LogP (3.119) and a polar surface area (29.26 Ų) positions it as a valuable intermediate for medicinal chemists aiming to balance lipophilicity and polarity during lead optimization. Its PSA value is nearly identical to that of N-ethyl-N-phenyl-p-phenylenediamine, but its LogP differs, allowing researchers to modulate lipophilicity without significantly altering hydrogen bonding capacity, which is a critical strategy for improving a drug candidate's pharmacokinetic profile [1][2].

Advanced Intermediate & Functional Material Synthesis

As a commercially available building block offered by Enamine , this compound is used in the synthesis of more complex molecules. Its unique substitution pattern—an aminomethyl group for further conjugation, a tertiary amine for charge control, and a phenyl ring for pi-stacking interactions—makes it a versatile reagent for constructing advanced intermediates for organic electronics, dyes, or novel materials.

Application
Selection Property
Validation Focus
Lipophilic library synthesis
LogP-driven scaffold selection
Membrane permeability context and CNS drug-discovery endpoints
Antifungal SAR exploration
Substituted aniline scaffold
Structure-activity relationship and antifungal assay response
ADME lead optimization
Balanced LogP and PSA profile
Lipophilicity-polarity modulation and pharmacokinetic endpoint review
Advanced intermediate synthesis
Versatile substitution pattern
Conjugation, charge-control, and pi-stacking in material science

Technical Documentation Hub

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